SGD-1910 vs. SG3249: Impact of Linker-Payload Hydrophobicity on ADC Conjugation Conditions and Aggregation
A direct head-to-head comparison in the development of next-generation PBD payloads revealed that the high hydrophobicity of SGD-1910 necessitates non-standard conjugation conditions. Unlike SG3249 (Tesirine), which was designed with lower hydrophobicity for improved conjugation, SGD-1910 required the use of a 50% propylene glycol co-solvent during the antibody conjugation step. This contrasts with SG3249, which was readily soluble in a standard 10% DMSO aqueous buffer [1].
| Evidence Dimension | Hydrophobicity & Conjugation Solubility |
|---|---|
| Target Compound Data | Required conjugation in 50% propylene glycol co-solvent [1] |
| Comparator Or Baseline | SG3249 (Tesirine): Readily soluble in 10% DMSO aqueous conjugation buffer; low hydrophobicity (logD7.4 = 2.11) [1] |
| Quantified Difference | SGD-1910's high hydrophobicity mandates a more aggressive co-solvent system for conjugation compared to the aqueous-buffer compatible SG3249. |
| Conditions | Antibody conjugation process; solubility assessment. |
Why This Matters
This difference directly impacts process development and manufacturing costs; the need for a high concentration of organic co-solvent can increase the risk of antibody aggregation and precipitation, complicating downstream purification and reducing ADC yield and quality.
- [1] Tiberghien, A. C., et al. (2016). Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. ACS Medicinal Chemistry Letters, 7(11), 983–987. PMID: 27882195. View Source
